

# Spectroscopic Data of Schilancitrilactone B: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Schisanlactone B

Cat. No.: B15235181

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for schilancitrilactone B, a complex triterpenoid isolated from *Schisandra lancifolia*. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in the context of drug discovery and development. The data is compiled from the supplementary information of the first total syntheses of schilancidilactones A and B, and schilancitrilactone A, and 20-epi-schilancitrilactone A.<sup>[1][2]</sup>

## High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of schilancitrilactone B.

| Ion                 | Calculated m/z | Found m/z |
|---------------------|----------------|-----------|
| [M+Na] <sup>+</sup> | 519.2615       | 519.2612  |

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data for schilancitrilactone B, recorded in CDCl<sub>3</sub>.

## **$^1\text{H}$ NMR Spectroscopic Data (500 MHz, $\text{CDCl}_3$ )**

| Position          | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------|----------------------------------|--------------|---------------------------|
| 1                 | 2.62                             | d            | 19.0                      |
| 1                 | 2.30                             | d            | 19.0                      |
| 2                 | 4.22                             | s            |                           |
| 5                 | 2.08                             | m            |                           |
| 6                 | 1.65                             | m            |                           |
| 6                 | 1.43                             | m            |                           |
| 7                 | 1.83                             | m            |                           |
| 7                 | 1.55                             | m            |                           |
| 9                 | 2.25                             | m            |                           |
| 10                | 2.58                             | dd           | 12.5, 6.0                 |
| 11                | 1.95                             | m            |                           |
| 11                | 1.75                             | m            |                           |
| 12                | 1.50                             | m            |                           |
| 12                | 1.28                             | m            |                           |
| 15                | 2.80                             | d            | 13.5                      |
| 15                | 2.22                             | d            | 13.5                      |
| 17                | 2.35                             | m            |                           |
| 18-H <sub>3</sub> | 1.05                             | s            |                           |
| 19-H <sub>3</sub> | 1.10                             | s            |                           |
| 21-H <sub>3</sub> | 1.88                             | s            |                           |
| 28-H <sub>3</sub> | 1.18                             | s            |                           |
| 29-H <sub>3</sub> | 1.25                             | s            |                           |
| 30-H <sub>3</sub> | 1.15                             | s            |                           |

## **$^{13}\text{C}$ NMR Spectroscopic Data (125 MHz, $\text{CDCl}_3$ )**

| Position | Chemical Shift ( $\delta$ , ppm) |
|----------|----------------------------------|
| 1        | 42.1                             |
| 2        | 78.9                             |
| 3        | 211.5                            |
| 4        | 54.7                             |
| 5        | 49.8                             |
| 6        | 22.1                             |
| 7        | 34.5                             |
| 8        | 41.2                             |
| 9        | 50.1                             |
| 10       | 52.3                             |
| 11       | 28.9                             |
| 12       | 36.7                             |
| 13       | 46.8                             |
| 14       | 48.2                             |
| 15       | 43.1                             |
| 16       | 171.1                            |
| 17       | 47.5                             |
| 18       | 22.4                             |
| 19       | 21.8                             |
| 20       | 138.4                            |
| 21       | 125.7                            |
| 22       | 170.5                            |
| 28       | 28.1                             |

|    |      |
|----|------|
| 29 | 25.4 |
| 30 | 23.5 |

## Experimental Protocols

### General Experimental Procedures

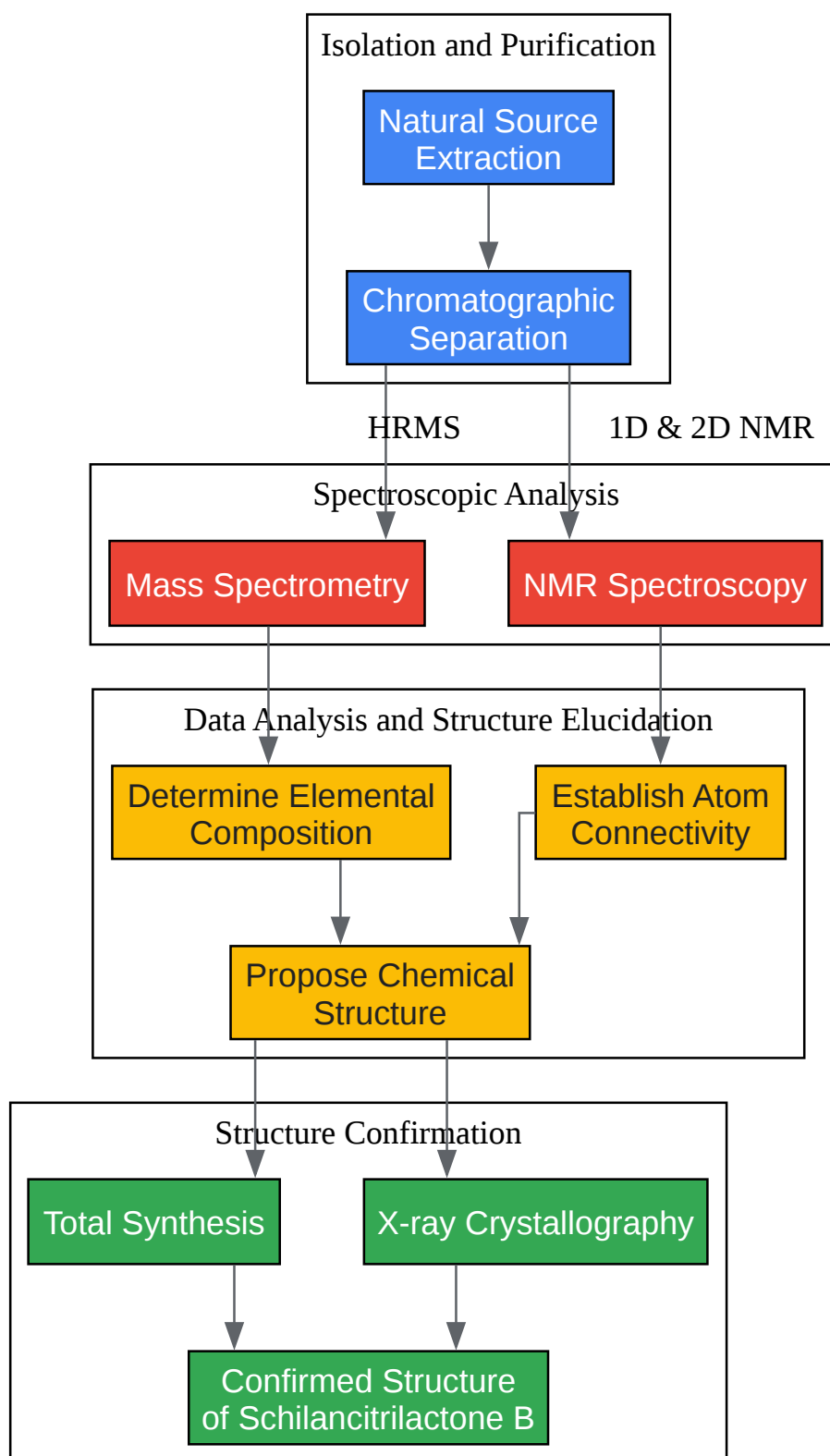
All reactions were conducted in flame-dried glassware under an argon atmosphere, unless otherwise specified. Anhydrous solvents were obtained by passing them through commercially available drying columns. Reagents were purchased at the highest commercial quality and used without further purification.

### Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AVANCE III 500 spectrometer. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$  and  $\delta$  77.16 for  $^{13}\text{C}$ ). Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
- Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were recorded on a Thermo Fisher Scientific LTQ Orbitrap XL spectrometer using electrospray ionization (ESI).

## Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like schilancitrilactone B, from isolation to structure elucidation.



[Click to download full resolution via product page](#)

Caption: Workflow of Natural Product Spectroscopic Analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Total syntheses of schilancidilactones A and B, schilancitrilactone A, and 20-epi-schilancitrilactone A via late-stage nickel-catalyzed cross coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [Spectroscopic Data of Schilancitrilactone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15235181#spectroscopic-data-of-schilancitrilactone-b-nmr-ms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)